4-碘-L-苯丙氨酸

描述

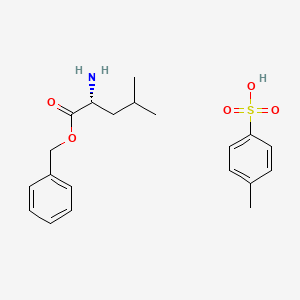

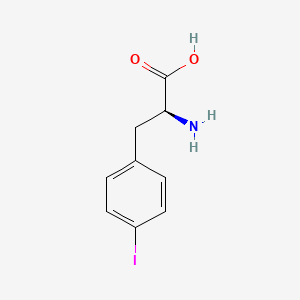

4-Iodo-L-phenylalanine (4-IPA) is an amino acid derivative that has become increasingly popular in scientific research. It is a synthetic molecule that can be used in a variety of applications, including protein synthesis, drug discovery, and biochemistry. 4-IPA is a versatile compound with a wide range of biochemical and physiological effects.

科学研究应用

Protein Engineering via Opal Suppression

4-Iodo-L-phenylalanine: is utilized in protein engineering to incorporate non-natural amino acids into proteins . This is achieved through opal suppression, where the UGA codon is suppressed to facilitate the incorporation of this non-natural amino acid into a specific position within a protein. This method has been successfully applied to incorporate 4-Iodo-L-phenylalanine into the Ras protein, which can be further used for chemoselective modification of proteins .

Chemoselective Modification of Proteins

The residue of 4-Iodo-L-phenylalanine can be used for the chemoselective modification of proteins . This application is significant in protein engineering studies, as it allows for the selective and covalent attachment of various functional groups to proteins without affecting the native structure and function of the proteins .

Cell-Free Protein Synthesis

In cell-free protein synthesis systems, 4-Iodo-L-phenylalanine can be incorporated into proteins more easily compared to cell-based systems. This is due to the ability to control or modify the system by adding chemical compounds and translation factors, such as aminoacylated tRNA . This application is crucial for producing highly functional proteins with capabilities beyond those of natural proteins.

Radiopharmaceutical Therapy

4-Iodo-L-phenylalanine: is a precursor in the synthesis of radiolabeled compounds, such as [211At]4-astato-L-phenylalanine, which is used in targeted alpha-particle therapy (TAT) for the treatment of tumors, including glioma . This compound specifically accumulates in tumor cells and is transported by LAT1 transporters, which are predominantly expressed on the surface of various tumor cells .

Environmental Safety in Synthesis

The synthesis of 4-Iodo-L-phenylalanine and its derivatives can be performed without the need for toxic and hazardous chemicals, making it environmentally safer. This aspect is particularly important in clinical applications, where the safety of the synthesis process is a critical consideration .

作用机制

Target of Action

4-Iodo-L-phenylalanine is an experimental small molecule . It has been found to interact with several targets, including Dipeptidyl peptidase 4 in humans, Aminopeptidase S in Streptomyces griseus, Lysozyme in Enterobacteria phage T4, and Pseudomonalisin in Pseudomonas sp. (strain 101) . These targets play various roles in biological processes, and their interaction with 4-Iodo-L-phenylalanine may lead to changes in these processes.

Mode of Action

It is known that it can be used in protein engineering as a model unnatural α amino acid to alter primary amino acid composition via the opal (uga) codon .

Result of Action

In a study involving refractory high-grade glioma, measurable anti-tumor effects were observed following systemic endoradiotherapy using up to 66 GBq of carrier-added 4-Iodo-L-phenylalanine .

属性

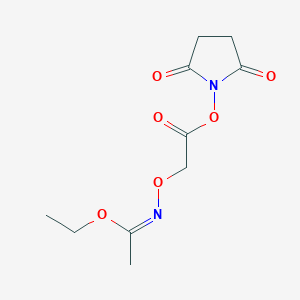

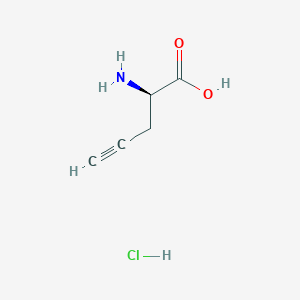

IUPAC Name |

(2S)-2-amino-3-(4-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNQZSRPDOEBMS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-L-phenylalanine | |

CAS RN |

1991-81-7, 24250-85-9 | |

| Record name | 4-Iodophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024250859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodo-L-phenylalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Iodo-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-IODOPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J882Z73MPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of 4-Iodo-L-phenylalanine in protein engineering?

A1: 4-Iodo-L-phenylalanine is a non-natural amino acid that can be incorporated into proteins at specific sites. This allows for the chemoselective modification of proteins, expanding the possibilities for protein engineering studies. []

Q2: How can 4-Iodo-L-phenylalanine be incorporated into proteins?

A2: One method utilizes the amber suppression technique, where the UGA stop codon is repurposed to incorporate 4-Iodo-L-phenylalanine during translation in an Escherichia coli cell-free system. [] This requires the use of a suppressor tRNA and optimization of reaction conditions to ensure high fidelity incorporation. []

Q3: What are some challenges associated with incorporating 4-Iodo-L-phenylalanine into proteins?

A3: Several factors can influence the efficiency and accuracy of incorporation:

- Competition with natural amino acids: The UGA codon can be recognized by tryptophan, necessitating the use of inhibitors like indolmycin to prevent undesired tryptophan incorporation. []

- Purity of the building block: Contamination with similar compounds, such as 4-Bromo-L-phenylalanine, can lead to significant incorporation of the undesired amino acid. Purification of 4-Iodo-L-phenylalanine is crucial to address this issue. []

- Optimization of reaction time: Extended incubation times can increase the undesired incorporation of free phenylalanine. Careful control over reaction time is crucial for optimal results. []

Q4: How can the incorporated 4-Iodo-L-phenylalanine be utilized for protein modification?

A4: The aryl iodide group of 4-Iodo-L-phenylalanine serves as a versatile handle for further modifications. It allows for the attachment of various functionalities to the protein via reactions such as the Suzuki-Miyaura coupling. [] Organopalladium reactions, such as Mizoroki–Heck and Sonogashira reactions, can also be employed for site-specific modifications. []

Q5: Can you provide an example of a specific application for 4-Iodo-L-phenylalanine in protein modification?

A5: One application involves site-directed spin labeling of proteins. By employing Suzuki-Miyaura coupling, a nitroxide boronic acid label can be attached to the incorporated 4-Iodo-L-phenylalanine, creating a spin label with a rigid biphenyl linkage. This label offers advantages over traditional spin labels due to its reduced flexibility, making it suitable for studying protein-membrane interactions and conformational changes. []

Q6: Besides protein modification, are there other uses for 4-Iodo-L-phenylalanine?

A6: Yes, 4-Iodo-L-phenylalanine has been explored for its potential in synthesizing radiolabeled compounds for targeted alpha therapy (TAT). For example, 4-[211At]astato-L-phenylalanine can be prepared via electrophilic desilylation of 4-triethylsilyl-L-phenylalanine using 211At. This approach offers a convenient and reproducible method for producing this promising compound for cancer therapy. []

Q7: What are the advantages of using 4-triethylsilyl-L-phenylalanine for synthesizing 4-[211At]astato-L-phenylalanine?

A7: Unlike traditional stannyl precursors, the organosilyl compound allows for a direct synthesis approach, eliminating the need for protecting groups on the N- and C-terminus. This results in a simpler and more efficient synthesis with a higher overall radiochemical yield (RCY). []

Q8: How is the enantiomeric differentiation of various drugs achieved using 4-Iodo-L-phenylalanine?

A8: 4-Iodo-L-phenylalanine, along with 3,5-diiodo-L-tyrosine, can be used as chiral reference molecules in mass spectrometry for enantiomeric differentiation of drugs. The method relies on the formation of trimeric Cu complex ions comprising two reference molecules and one analyte molecule. Upon collision-induced dissociation (CID), the fragmentation patterns differ for enantiomers, allowing their differentiation. []

Q9: What is the role of 4-Iodo-L-phenylalanine in studying the binding properties of aspartic proteinases?

A10: 4-Iodo-L-phenylalanine can be coupled to activated Sepharose and used as a ligand in affinity chromatography to study the binding properties of aspartic proteinases, like porcine pepsin and pepsinogen. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。